60-Fold Higher Catalytic Efficiency Versus Unoptimized FRET Substrate with Native P4–P2 Sequence
The target compound (substrate 2; Abz-Tbg-Tbg-Asn(NMe₂)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH) exhibits a kcat/KM of 15,940 M⁻¹s⁻¹ versus 260 M⁻¹s⁻¹ for the unoptimized substrate 1 (Abz-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH), representing a 61-fold improvement. Both substrates were evaluated under identical conditions using 50 nM HCMV A143Q protease at pH 7.5 and 25 °C [1][2]. The enhancement arises predominantly from a 238-fold reduction in KM, reflecting increased binding affinity conferred by the Tbg-Tbg-Asn(NMe₂) sequence replacement [2].
| Evidence Dimension | Catalytic efficiency (kcat/KM, M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | 15,940 M⁻¹s⁻¹ (kcat = 0.051 s⁻¹, KM = 3.2 μM) |
| Comparator Or Baseline | Substrate 1 (Val-Val-Asn variant): 260 M⁻¹s⁻¹ (kcat = 0.20 s⁻¹, KM = 760 μM) |
| Quantified Difference | 61-fold higher kcat/KM; 238-fold lower KM |
| Conditions | 50 nM HCMV A143Q protease, pH 7.5, 25 °C, fluorometric detection |
Why This Matters
A 61-fold catalytic efficiency advantage enables detection of substantially lower enzyme concentrations, reduces substrate consumption in high-throughput screening campaigns, and provides the sensitivity necessary to characterize inhibitors with nanomolar potency.
- [1] Bonneau PR, Plouffe C, Pelletier A, Wernic D, Poupart MA. Design of fluorogenic peptide substrates for human cytomegalovirus protease based on structure-activity relationship studies. Anal Biochem. 1998;255(1):59-65. doi:10.1006/abio.1997.2445. PMID: 9448842. View Source
- [2] Bonneau PR, Plouffe C, Pelletier A, Wernic D, Poupart MA. Substrates for human cytomegalovirus protease. US Patent 6,194,143. Issued February 27, 2001. Table II. Assignee: Boehringer Ingelheim (Canada) Ltd. View Source
